
Tartrate ion
Overview
Description
The tartrate ion (C₄H₄O₆²⁻) is a dicarboxylate anion derived from tartaric acid, featuring two hydroxyl (-OH) and two carboxylate (-COO⁻) groups. Its unique structure enables versatile interactions, including chelation of metal ions (e.g., Cu²⁺, Ca²⁺) and pH-dependent adsorption on surfaces like hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) . Tartrate forms stable coordination complexes, such as the 1:1 copper(II)-tartrate complex in alkaline solutions, where the ligand displaces water molecules from the metal ion . Applications span corrosion inhibition, pharmaceuticals (e.g., brimonidine tartrate), and crystal growth (e.g., piezoelectric cobalt tartrate) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tartrate ions can be synthesized through the esterification of tartaric acid with alcohols. For example, potassium sodium tartrate can be prepared by reacting tartaric acid with potassium hydroxide and sodium hydroxide under controlled conditions .
Industrial Production Methods
The primary industrial source of tartrates is the wine industry. During wine fermentation, potassium bitartrate precipitates out and is collected from the fermentation vessels. This precipitate is then purified to produce commercial tartrates .
Chemical Reactions Analysis
Types of Reactions
Tartrate ions undergo various chemical reactions, including:
Oxidation: Tartrate ions can be oxidized to produce dihydroxyfumaric acid.
Reduction: Reduction of tartrates can yield tartaric acid.
Complexation: Tartrate ions form strong complexes with transition metals, which are useful in analytical chemistry and catalysis.
Common Reagents and Conditions
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride can be used for the reduction of tartrates.
Complexation: Transition metal salts like copper sulfate are used to form metal-tartrate complexes.
Major Products
Oxidation: Dihydroxyfumaric acid.
Reduction: Tartaric acid.
Complexation: Metal-tartrate complexes, such as copper tartrate.
Scientific Research Applications
Corrosion Inhibition
Overview : Tartrate ions exhibit corrosion inhibition properties, particularly in steel exposed to chloride environments. Studies have demonstrated that at alkaline pH levels, tartrate ions can enhance the resistance of carbon steel to localized corrosion.
Key Findings :
- At pH 12.7 and 13.2, tartrate ions significantly reduce the corrosion rate of carbon steel in chloride solutions.
- The effectiveness of tartrate as an inhibitor is comparable to that of sodium nitrite when applied before pitting initiation, but it performs better if applied after pitting has begun .
pH Level | Chloride Concentration (M) | Weight Loss Reduction (%) | Effectiveness Compared to Nitrite |
---|---|---|---|
12.7 | 0.28 | 70% | Comparable |
13.2 | Up to 3 | Significant reduction | Better after pitting initiation |
Medical and Pharmaceutical Applications
Overview : Tartrate ions are utilized in various medical applications, including drug formulation and treatment of diseases.
Case Studies :
- Cognitive Disorders : Tartrate compounds have been investigated for their potential in treating cognitive disorders related to diabetes .
- Cancer Treatment : Research indicates that tartrate ions can play a role in cancer therapies by acting on specific metabolic pathways .
Material Science
Overview : Tartrate ions are integral to the synthesis and characterization of various materials, such as cobalt tartrate crystals, which possess unique physical properties.
Applications :
- Ferroelectric Materials : Cobalt tartrate crystals have been shown to exhibit ferroelectric properties, making them suitable for applications in sensors and actuators .
- UV Filters : The UV-Vis spectrum of cobalt tartrate shows high absorption in the ultraviolet region, indicating its potential use as a UV filter .
Material | Property | Application Area |
---|---|---|
Cobalt Tartrate | Ferroelectric | Sensors and actuators |
Cobalt Tartrate | UV Absorption | UV filters |
Environmental Applications
Overview : The environmental significance of tartrate ions includes their role in waste treatment and recovery processes.
- Metal Recovery : Tartrate ions have been reported to enhance the extraction of copper from oxidized ores through chelation processes .
- Wastewater Treatment : Studies indicate that tartrate ions can facilitate the removal of heavy metals from wastewater by forming stable complexes with metal ions .
Analytical Chemistry
Tartrate ions are also valuable in analytical methods, particularly for determining concentrations in biological samples.
Mechanism of Action
The mechanism of action of tartrates varies depending on their application. In pharmaceuticals, tartrates act as stabilizers and absorption enhancers. For example, metoprolol tartrate works by blocking beta-1 adrenergic receptors, reducing heart rate and blood pressure . In catalysis, tartrates form complexes with metals, facilitating various chemical reactions .
Comparison with Similar Compounds
Adsorption Behavior on Hydroxyapatite
Tartrate, oxalate (C₂O₄²⁻), and citrate (C₆H₅O₇³⁻) exhibit distinct adsorption kinetics and pH dependence in hydroxyapatite/electrolyte systems (Table 1):
Ion | Adsorption at pH 7 (%) | Adsorption at pH 10 (%) | Desorption Reversibility | Best-Fit Kinetic Model |
---|---|---|---|---|
Oxalate | 95% | 16.5% | Reversible | Pseudo-second-order (R² > 0.99) |
Tartrate | 74% | 48% | Irreversible | Multiexponential |
Citrate | 33% | 15% | Irreversible | Pseudo-first-order (R² = 0.483) |
Key Findings :
- Oxalate : Highest adsorption at pH 6–8.3 due to strong affinity for hydroxyapatite surface hydroxyl groups. Desorption increases sharply above pH 8.3 .
- Tartrate : Moderate pH sensitivity; adsorption declines from 74% (pH 7.2) to 48% (pH 10.7). Irreversible desorption suggests ligand exchange with phosphate or carbonate ions .
- Citrate : Weakest adsorption, attributed to steric hindrance from its three carboxyl groups. Follows pseudo-first-order kinetics, indicating simpler surface interactions .
Adsorption isotherms further differentiate these ions: tartrate fits the Freundlich model (heterogeneous surface), while oxalate aligns with Langmuir (monolayer adsorption) .
Chelation Capacity and Metal Interactions
Tartrate’s chelation strength varies with pH and metal type, competing with citrate and phytic acid (Table 2):
Ligand | Functional Groups | Key Metal Interactions | Stability Constant (Log K) |
---|---|---|---|
Tartrate | 2 carboxyl, 2 hydroxyl | Forms 1:1 Cu²⁺ complexes; stabilizes Fe³⁺ in passive films | 3.2–4.1 (Cu²⁺) |
Citrate | 3 carboxyl, 1 hydroxyl | Stronger chelation for Ca²⁺ and Fe³⁺ | 4.5–6.0 (Fe³⁺) |
Phytic Acid | 6 phosphate | Multi-dentate binding; superior for heavy metals | >10 (Fe³⁺) |
Mechanistic Insights :
- Copper(II) : Tartrate forms a 1:1 complex in alkaline media, displacing two water molecules. Citrate, however, binds via three carboxyl groups, offering higher stability .
- Iron(III) : Tartrate inhibits steel corrosion by adsorbing on the passive film, forming Fe(III)-tartrate complexes that block chloride adsorption. Citrate’s larger structure provides broader passivation .
- Calcium : Calcium tartrate tetrahydrate is rare in humans but observed in rats and one clinical case, contrasting with common calcium oxalate kidney stones .
Corrosion Inhibition
Tartrate outperforms sodium nitrate in preventing steel pitting, especially when added post-initiation (Table 3):
Inhibitor | Effectiveness (Pre-pitting) | Effectiveness (Post-pitting) | Mechanism |
---|---|---|---|
Sodium Tartrate | Moderate | High | Adsorbs on Fe³⁺ film; blocks Cl⁻ adsorption |
Sodium Nitrate | Moderate | Low | Oxidizes Fe²⁺ to Fe³⁺ |
Citrate | High | Moderate | Forms soluble Fe-citrate complexes |
At pH 13.2, tartrate suppresses pitting even at high chloride concentrations, whereas citrate’s effectiveness diminishes due to solubility .
Crystallographic and Functional Properties
- Cobalt Tartrate : Exhibits piezoelectricity (d₃₃ = 17 pC/N) and soft mechanical properties (Meyer’s index = 1.79) .
- Lithium Thallium Tartrate (LTT) : Paraelectric phase resembles Rochelle salt, with a five-coordinate lithium and extended hydrogen-bond networks .
- Calcium Citrate : Forms infinite chains with Ca²⁺, contrasting tartrate’s dimeric complexes .
Q & A
Basic Research Questions
Q. How can tartrate ion concentration be accurately determined in complex matrices such as pharmaceuticals?
- Methodological Answer : Ion chromatography (IC) with an IonPac AS19 anion exchange column and suppressed conductivity detection is effective. Use an isocratic eluent (20 mmol·L⁻¹ KOH) to separate tartrate ions from interfering anions. Validate the method by correlating tartrate salt-forming rates with pH and solution clarity to ensure accuracy .
Q. What are the best practices for quantifying tartrate ions via complexometric titration?
- Methodological Answer : Use EDTA titration under controlled pH conditions (alkaline medium) to leverage tartrate’s chelation properties. Calibrate with standard solutions and account for potential interferences (e.g., Ca²⁺ or Mg²⁺). Compare results with gravimetric or spectroscopic methods and classify errors (e.g., indeterminate vs. determinate) for robust analysis .
Q. How can ion-selective electrodes (ISEs) be optimized for tartrate detection in pharmaceutical formulations?
- Methodological Answer : Employ ionophores like tetraphenyl borate in ISEs to enhance selectivity. Validate the method by analyzing recovery rates in spiked samples and perform statistical comparisons (e.g., Student’s t-test) against reference techniques. Adjust for matrix effects by testing in diverse formulations (e.g., brimonidine tartrate) .
Advanced Research Questions
Q. How does tartrate enhance contrast in electron microscopy staining protocols?
- Methodological Answer : Alkaline lead citrate solutions (pH ~12) with excess citrate sequester Pb²⁺, preventing carbonate precipitation. Tartrate acts as a weak chelator, enabling Pb²⁺ binding to biological anions (e.g., phosphates) in embedded samples. Optimize staining time (5–30 minutes) and avoid CO₂ exposure to minimize artifacts .
Q. How do cation choices influence phase equilibria in tartrate-based aqueous two-phase systems (ATPS)?
- Methodological Answer : Study binodal curves and tie-lines in ATPS with ethyl lactate and tartrate salts (e.g., sodium vs. potassium tartrate). Apply the Merchuk equation to model phase behavior. Higher cation charge (e.g., K⁺ vs. Na⁺) increases ionic strength, altering phase splitting due to hydration effects .
Q. What structural insights can crystallography provide about tartrate’s role in protein binding pockets?
- Methodological Answer : Use X-ray crystallography (e.g., PDB ID 1D5R) to model tartrate binding near active sites (e.g., PTEN phosphatase). Overlay tartrate with ligands like inositol phosphates in PyMOL. Compare association constants (log Kₐ ≈ 6.5) to assess competitive binding with other anions (e.g., vanadate) .
Q. How can tartrate stability in wines be systematically evaluated?
- Methodological Answer : Measure tartrate holding capacity by testing pH, ethanol concentration, and sulfate ion levels. Conduct cold stability assays (4°C for 24 hours) to detect crystallization. Use colloidal stability tests (e.g., bentonite fining) and optimize additives (e.g., calcium sulfate) to prevent tartrate precipitation .
Q. What methodologies are effective for synthesizing mixed metal tartrate crystals?
- Methodological Answer : Utilize gel growth techniques with controlled metal ratios (e.g., Pb²⁺-Cd²⁺-tartrate). Characterize crystals via XRD (e.g., monoclinic systems) and FTIR to confirm coordination. Analyze morphology changes under varying pH (5–7) and gel density conditions .
Q. Key Considerations for Experimental Design
- Data Contradictions : Address discrepancies in tartrate quantification by cross-validating methods (e.g., IC vs. potentiometry) .
- Error Analysis : Classify errors in titrations (e.g., pH-dependent EDTA selectivity) and phase equilibria studies (e.g., temperature fluctuations) .
- Reproducibility : Standardize protocols for staining (e.g., lead citrate preparation) and crystal synthesis (e.g., gel concentration) to ensure consistency .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-2/t1-,2-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O6-2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337655 | |
Record name | Tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.07 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3715-17-1, 64672-61-3 | |
Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, ion(2-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tartrate ion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064672613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TARTRATE ION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GBG3U2YP5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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